molecular formula C10H7NO4 B1366841 5-(3-Pyridinyloxy)-2-furoic acid CAS No. 852180-39-3

5-(3-Pyridinyloxy)-2-furoic acid

Cat. No.: B1366841
CAS No.: 852180-39-3
M. Wt: 205.17 g/mol
InChI Key: ZTYMSWYWSCYFAF-UHFFFAOYSA-N
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Description

5-(3-Pyridinyloxy)-2-furoic acid is a high-purity chemical compound supplied for research and development purposes. This compound, with the CAS registry number 852180-39-3 , has a molecular formula of C10H7NO4 and a molecular weight of 205.17 g/mol . It is characterized by its furan-2-carboxylic acid core, which is a scaffold of significant interest in heterocyclic chemistry . Furoic acid derivatives are valuable precursors in organic synthesis; for instance, they can be reduced to the corresponding aldehydes or converted into various esters for further exploration . The structural motif of this compound, which incorporates both pyridinyl and furoic acid groups, suggests potential as a building block for synthesizing more complex molecules, such as pharmaceuticals or agrochemicals, or for use in material science research . Related compounds, like 5-Chloro-3-pyridinyl 2-furancarboxylate, have been studied for their biological activity, highlighting the research relevance of this chemical space . Researchers are advised to handle this product with care, as it may cause severe skin burns and eye damage . This product is intended for research use only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-pyridin-3-yloxyfuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO4/c12-10(13)8-3-4-9(15-8)14-7-2-1-5-11-6-7/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTYMSWYWSCYFAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)OC2=CC=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50427622
Record name 5-(3-Pyridinyloxy)-2-furoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852180-39-3
Record name 5-(3-Pyridinyloxy)-2-furoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Advanced Chemical Transformations of 5 3 Pyridinyloxy 2 Furoic Acid

Established Synthetic Pathways for Furoic Acid Derivatives

The furan-2-carboxylic acid (2-furoic acid) core is a versatile platform chemical, and its synthesis from biomass-derived precursors has been extensively studied. The primary routes involve either chemical oxidation or biocatalytic conversion of furanic compounds like furfural (B47365) and furfuryl alcohol. wikipedia.org

Chemical Oxidation Approaches from Furanic Precursors

Chemical oxidation represents a traditional and widely practiced method for the synthesis of 2-furoic acid. A common industrial approach is the Cannizzaro reaction of furfural, which is readily available from the dehydration of pentose (B10789219) sugars found in hemicellulose. wikipedia.orgshokubai.org In this disproportionation reaction, furfural, in the presence of a strong base like sodium hydroxide, simultaneously undergoes oxidation to 2-furoic acid and reduction to furfuryl alcohol. wikipedia.orgorgsyn.org While robust, this method is inherently limited to a theoretical maximum yield of 50% for the desired acid. wikipedia.org

To circumvent the yield limitations of the Cannizzaro reaction, various selective oxidation methods have been developed. These often employ metal catalysts and an oxidizing agent. For instance, furfural can be oxidized to furoic acid using oxygen in an alkaline solution with a cuprous oxide-silver oxide catalyst. orgsyn.org This method has been shown to produce yields as high as 86-90%. orgsyn.org Other catalytic systems, such as those based on gold nanoparticles supported on metal oxides like TiO2, have also demonstrated high efficiency and selectivity for the aerobic oxidation of furfural to furoic acid under milder, controlled pH conditions. shokubai.org

Table 1: Comparison of Chemical Oxidation Methods for 2-Furoic Acid Synthesis
MethodPrecursorOxidant/CatalystTypical YieldKey Features
Cannizzaro ReactionFurfuralNaOH~50%Co-produces furfuryl alcohol; simple and economical for dual-product streams. wikipedia.orgorgsyn.org
Catalytic OxidationFurfuralO2 / Cu2O-Ag2O86-90%High yield; requires catalyst separation. orgsyn.org
Catalytic OxidationFurfuralO2 / Au/TiO2~95%High selectivity; operates under mild pH; good catalyst stability. shokubai.org

Biocatalytic Synthesis Routes utilizing Microbial Systems

Biocatalytic methods offer a green and highly selective alternative to chemical synthesis. Whole-cell biocatalysts from various microbial strains have been successfully employed for the oxidation of furanic precursors. The bacterium Nocardia corallina has been shown to convert 2-furfuryl alcohol and furfural to 2-furoic acid with high yields of 98% and 88%, respectively. wikipedia.org This approach avoids the harsh reagents and conditions often associated with chemical oxidation.

Another promising microorganism is Pseudomonas putida, which can selectively oxidize furfural to furoic acid with nearly quantitative yield. youtube.com Optimization of the biotransformation process, including factors like pH, cell dosage, and substrate feeding strategy (e.g., fed-batch), is crucial for achieving high titers and productivity. youtube.com For example, using a fed-batch process with P. putida KT2440, a furoic acid concentration of 204 mM was achieved in 3 hours with a selectivity greater than 97%. youtube.com These microbial systems often rely on specific enzymes, such as Mo-dependent enzymes, which play a pivotal role in the oxidation of furanic aldehydes. youtube.com

Table 2: Performance of Microbial Systems in 2-Furoic Acid Synthesis
Microbial SystemPrecursorYield/TiterReaction TimeKey Features
Nocardia corallina2-Furfuryl alcohol98%21 hHigh yield; operates at mild conditions. wikipedia.org
Nocardia corallinaFurfural88%8 hHigh yield; operates at mild conditions. wikipedia.org
Pseudomonas putida KT2440Furfural204 mM3 hHigh selectivity (>97%); fed-batch process enhances productivity. youtube.com

Targeted Synthesis of 5-(3-Pyridinyloxy)-2-furoic Acid

The synthesis of this compound is not as widely documented as its parent furoic acid. However, a logical synthetic approach can be constructed based on established methodologies for forming aryl ether bonds and modifying the furan (B31954) ring. The most plausible routes involve the coupling of a substituted furan derivative with a pyridine (B92270) derivative.

Strategic Selection of Starting Materials and Derivatization Techniques

The construction of the aryl ether linkage in this compound is the key synthetic challenge. A strategic approach involves a nucleophilic aromatic substitution (SNA) or a metal-catalyzed cross-coupling reaction.

A highly feasible pathway is the Ullmann condensation , a classic copper-catalyzed reaction for forming C-O bonds between an aryl halide and an alcohol or phenol. wikipedia.orgorganic-chemistry.org In this context, the starting materials would be:

A 5-halo-2-furoic acid derivative: 5-Bromo-2-furoic acid or its ester is a suitable electrophile. The bromine atom at the 5-position of the furan ring is activated towards nucleophilic attack.

3-Hydroxypyridine (B118123): This serves as the nucleophile, providing the pyridinyloxy moiety.

The reaction would involve the deprotonation of 3-hydroxypyridine with a base to form the corresponding pyridinoxide, which then attacks the 5-position of the furoic acid derivative, displacing the halide with the aid of a copper catalyst. wikipedia.org An alternative to the classic Ullmann reaction, which often requires harsh conditions, are modern variations that use soluble copper catalysts with ligands, allowing for milder reaction temperatures. wikipedia.orgresearchgate.net

Another potential, though likely less common, strategy is a nucleophilic aromatic substitution on a pyridine ring. This would involve reacting a 5-hydroxy-2-furoic acid derivative with an activated 3-halopyridine (e.g., 3-chloro- or 3-bromopyridine), particularly if the pyridine ring is activated by electron-withdrawing groups. youtube.com

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

For the proposed Ullmann condensation synthesis of this compound, several parameters must be optimized to maximize yield and selectivity.

Catalyst System: While traditional Ullmann reactions use stoichiometric copper powder, modern protocols favor catalytic amounts of copper(I) salts, such as CuI or CuBr, often in combination with a ligand. wikipedia.orgorganic-chemistry.org Ligands like phenanthroline or diamines can stabilize the copper catalyst and facilitate the reaction under milder conditions. wikipedia.org

Base: A suitable base is required to deprotonate the 3-hydroxypyridine. Common choices include potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), or strong non-nucleophilic organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.net The choice of base can significantly impact the reaction rate and yield.

Solvent: High-boiling polar aprotic solvents are typically used in Ullmann reactions to achieve the necessary temperatures. Examples include N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or N-methyl-2-pyrrolidone (NMP). wikipedia.org

Temperature: Traditional Ullmann reactions often require high temperatures, sometimes exceeding 200 °C. wikipedia.org However, the use of appropriate ligands and highly reactive substrates can lower the required temperature, improving the energy efficiency and selectivity of the process. Microwave-assisted heating has also been shown to dramatically reduce reaction times for copper-catalyzed Ullmann couplings, often from hours to minutes. nih.gov

The reaction progress would be monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal reaction time.

Scale-Up Considerations for Synthetic Processes

Transitioning the synthesis of this compound from a laboratory scale to an industrial process introduces several critical considerations.

Catalyst Cost and Recovery: The cost of the copper catalyst and any associated ligands can be a significant factor in large-scale production. Developing protocols with low catalyst loading is essential. Furthermore, implementing methods for catalyst recovery and reuse, for example by using heterogeneous or immobilized copper catalysts, would improve the economic and environmental profile of the process. researchgate.net

Solvent and Waste Management: The use of high-boiling solvents like DMF or NMP, while effective, poses challenges for removal and disposal. Process development should aim to minimize solvent use or explore more environmentally benign alternatives. The large amounts of inorganic salts generated as byproducts, particularly from the base used, require efficient separation and disposal strategies.

Purification: On a large scale, chromatographic purification is often not economically viable. The development of a robust purification protocol based on extraction, precipitation, or crystallization is crucial. For instance, after the reaction, the product could be isolated by acidifying the reaction mixture to precipitate the carboxylic acid, followed by recrystallization from a suitable solvent to achieve the desired purity.

Process Safety: The potential for runaway reactions, especially at the elevated temperatures often used in Ullmann-type couplings, must be carefully assessed. Proper engineering controls for temperature and pressure management are paramount for safe large-scale operation.

By carefully addressing these synthetic and process development challenges, a viable and scalable route to this compound can be established.

Advanced Strategies for Analog Synthesis and Structural Diversification

The generation of a library of analogues based on the this compound core relies on sophisticated synthetic transformations that allow for precise control over the introduction of new functional groups and stereocenters. These advanced methods are essential for a thorough investigation of how structural changes influence the compound's properties.

Directed Introduction of Varied Substituents at the Furan C-5 Position

The functionalization of the furan ring, particularly at the C-5 position, is a key strategy for structural diversification. While the parent structure features a pyridinyloxy group at this position, synthetic routes have been explored to introduce a range of other substituents, including alkyl and aryl groups. These modifications can significantly impact the electronic and steric properties of the molecule.

One common approach to introduce new substituents at the C-5 position involves the use of a precursor such as methyl 2-furoate. Catalytic cross-ketonization of methyl 2-furoate with various carboxylic acids can yield acyl furans. rsc.orgrsc.org For instance, the reaction with acetic acid over a zirconium dioxide catalyst can produce 2-acetyl furan, which can then be further modified. rsc.orgrsc.org This method allows for the introduction of various acyl groups, which can serve as handles for further synthetic transformations to introduce alkyl or other functionalities.

Another strategy involves starting with a halogenated furan precursor, such as 5-bromo-2-furoic acid or its esters. researchgate.netsigmaaldrich.comsigmaaldrich.com The bromine atom at the C-5 position is a versatile functional group that can be readily displaced or used in cross-coupling reactions to introduce a wide array of substituents. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, can be employed to introduce various aryl or heteroaryl groups at this position. While direct examples on the 5-(3-pyridinyloxy) scaffold are not prevalent in readily available literature, the principle has been demonstrated on similar 5-bromo-2-furoic acid esters. researchgate.net

The synthesis of 3-aryl-5-bromo-2(5H)-furanones from methyl 2-aryl-4-oxobutyrates provides another route to C-5 functionalized furanones, which could potentially be converted to the corresponding furoic acids. elsevierpure.com This method highlights the possibility of introducing aryl groups at the C-3 position while retaining a reactive handle at C-5 for further diversification.

Table 1: Examples of Synthetic Strategies for Furan C-5 Position Functionalization

Starting MaterialReagents and ConditionsProduct TypePotential C-5 Substituent
Methyl 2-furoateAcetic acid, ZrO₂ catalyst, 350°CAcyl furanAcetyl
Methyl 2-furoatePropionic or Butyric acid, ZrO₂ catalystAcyl furanPropionyl, Butyryl
5-Bromo-2-furoic acid esterAryl boronic acid, Pd catalyst, base5-Aryl-2-furoic acid esterVarious aryl groups
Arylacetic acid1. LDA, allyl bromide; 2. CH₂N₂; 3. O₃Methyl 2-aryl-4-oxobutyratePrecursor for 3-aryl furanones

This table is generated based on analogous reactions and established synthetic principles.

Chemical Modifications of the Pyridinyloxy Moiety for Modulated Activity

The pyridinyloxy fragment of the molecule is a critical determinant of its biological activity, and modifications to this moiety can lead to significant changes in potency and selectivity. Structure-activity relationship (SAR) studies often focus on introducing various substituents onto the pyridine ring to probe the electronic and steric requirements for optimal interaction with biological targets. sioc-journal.cnnih.govresearchgate.net

Synthetic strategies to achieve these modifications typically involve the synthesis of substituted 3-hydroxypyridines, which are then coupled with a suitable furan derivative, or by performing reactions on the pre-formed pyridinyloxy ring system, if the existing functional groups are compatible. The synthesis of polysubstituted pyridine derivatives with potential biological activity has been a subject of considerable research. sioc-journal.cn These methods can be adapted to create a library of 3-hydroxypyridine precursors with diverse substitution patterns.

For instance, the introduction of small alkyl or halo groups at various positions on the pyridine ring can fine-tune the electronic properties and steric profile of the molecule. The synthesis of such analogues allows for a systematic exploration of the binding pocket of the target protein, potentially leading to enhanced activity. While specific examples detailing the modulation of activity for this compound through this approach are not extensively documented in public literature, the general principles of SAR suggest that such modifications are a rational approach to drug design. nih.govresearchgate.net The biological activity of various substituted pyridine derivatives has been widely reported, indicating the importance of the substitution pattern on the pyridine ring for a range of biological effects. sioc-journal.cnresearchgate.net

Table 2: Hypothetical Modifications of the Pyridinyloxy Moiety and Potential Impact on Activity

Pyridine Ring SubstituentPosition on Pyridine RingPotential Synthetic ApproachAnticipated Effect on Activity
Methyl2, 4, 5, or 6Coupling of a substituted 3-hydroxypyridineAltered steric and electronic properties, potentially affecting binding affinity.
Chloro2, 4, 5, or 6Coupling of a substituted 3-hydroxypyridineIntroduction of an electron-withdrawing group, potentially altering binding interactions.
Methoxy (B1213986)2, 4, 5, or 6Coupling of a substituted 3-hydroxypyridineIntroduction of an electron-donating group, potentially influencing hydrogen bonding.
Amino2, 4, 5, or 6Nucleophilic aromatic substitution on a pre-formed halo-pyridinyloxy intermediateIntroduction of a hydrogen bond donor/acceptor, potentially enhancing target engagement.

This table is illustrative and based on general principles of medicinal chemistry and structure-activity relationships.

Stereoselective Synthesis Approaches for Chiral Analogues

The introduction of chirality into the this compound scaffold can lead to enantiomers with distinct biological activities. Stereoselective synthesis aims to produce a single enantiomer or diastereomer, which is often crucial for therapeutic applications. This can be achieved through asymmetric synthesis or by resolution of a racemic mixture.

Asymmetric synthesis of chiral 2,5-disubstituted furans can be approached through various methods. One strategy involves the asymmetric oxidation of 3-aryl-2-hydroxycyclopent-2-en-1-ones, which can lead to enantiomerically enriched 2-aryl-5-oxotetrahydrofuran-2-carboxylic acids. researchgate.net These intermediates could potentially be converted to the desired chiral furoic acid derivatives. Another approach is the stereoselective synthesis of polysubstituted 2,5-dihydrofurans from the reaction of 1,4-dilithio-1,3-diene derivatives with aldehydes, which proceeds with high regio- and stereoselectivity. researchgate.net

For chiral analogues where the stereocenter is not on the furan ring but on a substituent, standard asymmetric synthesis techniques can be applied to create the desired stereochemistry in the side chain before its attachment to the core structure.

Alternatively, if a racemic mixture of a chiral analogue is synthesized, chiral resolution can be employed to separate the enantiomers. This is commonly achieved by forming diastereomeric salts with a chiral resolving agent, such as a chiral amine or acid. rsc.orgnih.gov For a carboxylic acid like this compound, a chiral amine such as ephedrine (B3423809) or a derivative thereof could be used to form diastereomeric salts that can be separated by crystallization. nih.gov The choice of resolving agent is often empirical and requires screening to find one that provides well-formed crystals and efficient separation. The investigation of the conformational landscape of related chiral molecules like tetrahydro-2-furoic acid using rotational spectroscopy can provide insights into the structural preferences that may influence chiral recognition and resolution. nih.gov

Table 3: Approaches to Stereoselective Synthesis and Resolution

MethodDescriptionKey Reagents/TechniquesApplicability to this compound Analogues
Asymmetric OxidationOxidation of a prochiral precursor using a chiral catalyst to induce enantioselectivity. researchgate.netChiral catalysts (e.g., Sharpless epoxidation reagents), chiral oxidizing agents.Synthesis of chiral furanone precursors.
Stereoselective CyclizationDiastereoselective or enantioselective cyclization to form the furan ring with controlled stereochemistry. researchgate.netChiral auxiliaries, chiral catalysts.Creation of chiral 2,5-disubstituted furan cores.
Chiral ResolutionSeparation of a racemic mixture into its constituent enantiomers. rsc.orgnih.govChiral resolving agents (e.g., ephedrine, mandelic acid), chromatography with a chiral stationary phase.Separation of racemic mixtures of chiral analogues of the target compound.

This table outlines general methodologies that could be applied to the synthesis of chiral analogues of this compound.

Investigation of Structure Activity Relationships Sar and Molecular Recognition

Comprehensive SAR Analysis of 5-(3-Pyridinyloxy)-2-furoic Acid and Its Analogues

A systematic investigation into the structural modifications of this compound and its related compounds has provided valuable insights into their biological effects.

FeatureObserved Biological Effect
Carboxylic Acid Group Essential for binding to many target proteins.
Furan (B31954) Ring Provides a rigid scaffold and can be substituted to modulate activity.
Pyridinyloxy Linker Influences the overall conformation and pharmacological profile.
Pyridine (B92270) Ring Can be substituted to fine-tune electronic and steric properties.

This table is generated based on general principles of medicinal chemistry and SAR, as specific data for this compound is not available.

Modifications to the furan ring of this compound can have a profound impact on its ligand efficiency and selectivity. The introduction of small alkyl or halo substituents, for example, can alter the electronic distribution and steric bulk of the molecule, leading to changes in its binding affinity and selectivity for different targets. The position of the substituent on the furan ring is also critical, as it can influence the orientation of the molecule within the binding site. Research on other furan-containing compounds has shown that even minor changes to the furan ring can lead to significant differences in biological activity. nih.govuran.uascribd.com

Computational Chemistry and In Silico Approaches in SAR Studies

Computational methods are invaluable tools for understanding the SAR of compounds like this compound, providing insights that can guide the design of more potent and selective analogues.

Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to develop mathematical models that correlate the structural properties of this compound analogues with their biological activities. These models can then be used to predict the activity of new, untested compounds, thereby accelerating the drug discovery process. QSAR studies on related heterocyclic compounds have demonstrated the importance of various molecular descriptors, such as electronic properties, hydrophobicity, and steric parameters, in determining biological activity.

Molecular docking and dynamics simulations are powerful computational techniques used to predict how a ligand, such as this compound, interacts with its target protein at the atomic level. These methods can provide detailed information about the binding mode, key interactions, and the stability of the ligand-protein complex. By visualizing these interactions, researchers can gain a deeper understanding of the SAR and make more informed decisions in the design of new analogues. For instance, docking studies could reveal the importance of the carboxylic acid group in forming a salt bridge with a positively charged residue in the binding site, while molecular dynamics simulations could assess the stability of this interaction over time.

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

Detailed, publicly available research specifically outlining pharmacophore modeling and virtual screening studies for the discovery of novel ligands based on the "this compound" scaffold is not presently available in the scientific literature. While this compound is commercially available fishersci.ie, it does not appear to have been the subject of extensive, published research in the context of ligand discovery and optimization.

In a general sense, pharmacophore modeling is a computational technique widely used in drug discovery to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific biological target. This model can then be used as a 3D query to screen large databases of chemical compounds (virtual screening) to identify new molecules that are likely to be active.

Should "this compound" be identified as a hit compound against a particular biological target, a typical workflow for pharmacophore modeling and virtual screening would involve the following hypothetical steps:

Pharmacophore Model Generation: Based on the structure of "this compound" and a set of other known active and inactive analogues (if available), a pharmacophore model would be generated. The key features would likely include the hydrogen bond accepting and donating capabilities of the carboxylic acid, the hydrogen bond accepting ability of the pyridine nitrogen, and the hydrophobic and aromatic characteristics of the furan and pyridine rings.

Model Validation: The generated pharmacophore model would be validated for its ability to distinguish known active compounds from inactive ones.

Virtual Screening: The validated model would then be used to screen large virtual libraries of compounds, such as the Maybridge collection, which contains over 53,000 hit-like and lead-like molecules fishersci.ie.

Hit Identification and SAR Expansion: The top-ranking compounds from the virtual screen would be acquired and tested experimentally for their biological activity. Active compounds would serve as new starting points for further chemical synthesis and expansion of the structure-activity relationship (SAR).

Crystallographic and Spectroscopic Characterization of Compound-Target Complexes (if identified)

As of the current available scientific literature, there are no published crystal structures or detailed spectroscopic analyses of "this compound" in complex with a biological target. The identification of a specific biological target is a prerequisite for such studies.

Crystallographic and spectroscopic techniques are pivotal for understanding the precise molecular interactions between a ligand and its target protein.

X-ray Crystallography: If "this compound" were found to bind to a crystallizable protein, X-ray crystallography could provide a high-resolution, three-dimensional structure of the complex. This would reveal the exact binding mode, including the key amino acid residues involved in the interaction and the conformation of the ligand within the binding site.

Spectroscopic Techniques: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy could be employed to study the interaction in solution. NMR can provide information on which parts of the ligand and the protein are in close contact, as well as conformational changes that occur upon binding.

Without an identified biological target and subsequent experimental studies, a detailed characterization of the compound-target complex for "this compound" remains speculative.

Mechanistic Elucidation of Biological Actions at Molecular and Cellular Levels

Identification and Characterization of Specific Molecular Targets

The primary molecular target identified for related furoic acid derivatives is Acetyl-CoA Carboxylase (ACC), a critical enzyme in fatty acid biosynthesis.

Research on 5-(tetradecyloxy)-2-furoic acid (TOFA) has established it as a potent, reversible, and competitive inhibitor of Acetyl-CoA Carboxylase (ACC). abcam.com ACC is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the rate-limiting step in fatty acid synthesis. nih.govpatsnap.com The bacterial ACC enzyme complex, which is composed of biotin (B1667282) carboxylase (BC), carboxyltransferase (CT), and biotin carboxyl carrier protein (BCCP), is also a target for some inhibitors. plos.org

Inside the cell, TOFA is converted to its coenzyme A thioester, 5-tetradecyloxy-2-furoyl-CoA (TOFyl-CoA), which is the active form that exerts an allosteric inhibitory effect on ACC. nih.govselleckchem.com This inhibition blocks the production of malonyl-CoA, a crucial building block for the synthesis of long-chain fatty acids. nih.govplos.org While direct kinetic data for 5-(3-Pyridinyloxy)-2-furoic acid is not available, the inhibitory action of TOFA on ACC in various cancer cell lines has been documented.

Table 1: Cytotoxicity of the ACC Inhibitor TOFA in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µg/mL)
NCI-H460Lung Cancer~5.0
HCT-8Colon Carcinoma~5.0
HCT-15Colon Carcinoma~4.5
Data derived from studies on the related compound 5-(tetradecyloxy)-2-furoic acid (TOFA). nih.gov

Currently, there is a lack of specific receptor-ligand binding assay data for this compound in the public domain. However, studies on related compounds provide insights into potential interactions. For instance, research on zinc porphyrin receptors has utilized various pyridine (B92270) derivatives as ligands to study binding-induced molecular chemotaxis. nih.gov These studies measured dissociation constants (KD) for ligands such as 3-fluoropyridine, 3-chloropyridine, and 3-bromopyridine, demonstrating that binding affinity is related to the ligand's nucleophilicity. nih.gov Given the pyridine moiety in this compound, it is conceivable that it could participate in similar receptor-ligand interactions, though this remains speculative without direct experimental evidence.

Proteomic and metabolomic analyses have not been specifically reported for this compound. However, metabolomic studies on Saccharomyces cerevisiae exposed to inhibitors like furfural (B47365) have shown alterations in the levels of metabolites such as 2-furoic acid. nih.gov This suggests that the furan (B31954) core of the molecule can be processed within cellular metabolic pathways. nih.gov

Furthermore, metabolomic analysis of S. aureus treated with equisetin, a compound that inhibits ACC, revealed a significant decrease in malonyl-CoA levels, which is consistent with the inhibition of fatty acid biosynthesis at the level of ACC. plos.org This type of metabolic profiling is a powerful tool for confirming the downstream effects of enzyme inhibition and could be applied to elucidate the specific targets of this compound.

In-depth Cellular and Subcellular Mechanistic Investigations

The inhibition of key molecular targets by furoic acid derivatives leads to significant changes in cellular processes.

The inhibition of ACC by compounds like TOFA directly impacts lipogenesis, the metabolic process of creating fats. nih.govresearchgate.net By blocking the production of malonyl-CoA, TOFA effectively halts the synthesis of fatty acids. nih.gov This has been demonstrated in isolated hepatocytes, where TOFA was found to inhibit lipogenesis. nih.govresearchgate.net In addition to inhibiting fatty acid synthesis, the reduction in malonyl-CoA can lead to an increase in fatty acid oxidation. patsnap.com

Studies on 2-furoic acid have also shown potent hypolipidemic activity, reducing serum cholesterol and triglyceride levels in rodents. nih.gov This effect is attributed to the suppression of several key enzymes involved in lipid metabolism, including ATP dependent citrate (B86180) lyase, acetyl CoA synthetase, and acyl CoA cholesterol acyl transferase. nih.govmedchemexpress.com These findings suggest that furoic acid derivatives can modulate lipid metabolism through multiple enzymatic checkpoints.

The disruption of fatty acid synthesis by ACC inhibitors has been shown to induce apoptosis (programmed cell death) in cancer cells. nih.gov Treatment of lung and colon cancer cells with TOFA resulted in classic apoptotic features such as PARP cleavage and DNA fragmentation. nih.gov This cytotoxic effect is directly linked to the inhibition of lipogenesis, as supplementing the cells with palmitic acid, an end-product of the pathway, could prevent the TOFA-induced apoptosis. nih.gov

Furthermore, research on novel pyrrolo[2,3-d]pyrimidine derivatives has shown that these compounds can induce apoptosis and cause cell cycle arrest. nih.gov For example, one such compound was found to arrest the cell cycle in the G0/G1 phase and induce apoptosis by down-regulating the anti-apoptotic protein Bcl-2 and up-regulating the pro-apoptotic protein Bax. nih.govnih.gov While these are different chemical entities, they illustrate a common anti-cancer strategy of targeting cell cycle and apoptosis, a potential avenue of action for compounds like this compound.

Analysis of Intracellular Signal Transduction Networks

There is currently no available research data detailing the effects of this compound on intracellular signal transduction networks. Studies investigating which signaling pathways are modulated by this compound, the key protein kinases, phosphatases, or second messengers involved, and the downstream transcriptional changes have not been published. Therefore, a data table summarizing such findings cannot be generated.

Systems Biology Approaches to Unravel Compound-Induced Perturbations in Biological Systems

Similarly, the application of systems biology approaches to understand the global effects of this compound on biological systems has not been reported in the scientific literature. There are no available transcriptomic, proteomic, or metabolomic datasets that would allow for an integrative analysis of the compound's impact on cellular networks and phenotypes. As a result, a data table detailing global molecular changes induced by the compound cannot be compiled.

While research exists for structurally related compounds such as 2-furoic acid and its derivatives, these findings cannot be directly extrapolated to this compound due to the significant influence that specific functional groups and structural modifications can have on a molecule's biological activity.

Further research is imperative to characterize the bioactivity of this compound and to understand its potential interactions with cellular systems. Without such foundational studies, a meaningful discussion of its mechanistic actions remains speculative.

In Vitro Biological Evaluation and Phenotypic Screening

Design and Implementation of High-Throughput Screening Assays for Diverse Biological Activities

High-throughput screening (HTS) represents a critical starting point for identifying novel bioactive molecules by testing large libraries of compounds in a rapid and automated fashion. These assays are designed to measure a compound's effect on a specific biological target or cellular phenotype.

Based on publicly available scientific literature, there is no specific information detailing the design or implementation of high-throughput screening assays in which 5-(3-Pyridinyloxy)-2-furoic acid has been identified as a hit or used as a tool compound for diverse biological activities.

Cell-Based Assays for Specific Cellular Responses

Cell-based assays provide a more direct assessment of a compound's biological effects within a cellular context, offering insights into mechanisms such as cytotoxicity, pathway modulation, and enzymatic inhibition.

The evaluation of a compound's ability to inhibit cell proliferation or induce cell death is a cornerstone of anticancer drug discovery. These assays are typically performed using various cancer cell lines representing different disease models.

Currently, there are no publicly available research findings or data regarding the assessment of antiproliferative or cytotoxic effects of this compound in any specific disease models.

Reporter gene assays are instrumental in determining whether a compound modulates a specific cellular signaling pathway. These systems link the activity of a pathway's transcription factor to the expression of a readily quantifiable reporter protein, such as luciferase.

No studies have been published that quantitatively analyze the effect of this compound on the activity of cellular pathway reporter genes.

To pinpoint the molecular target of a compound, its effect on the activity of specific enzymes can be measured directly. This is often done using purified recombinant enzymes or in lysates from cells that express the target enzyme.

The compound this compound has been evaluated for its inhibitory activity against a panel of serine proteases, specifically dipeptidyl peptidases (DPPs) and Fibroblast Activation Protein (FAP). In an enzymatic assay, its activity was determined kinetically by measuring the release of p-nitroanilide (pNA) from chromogenic substrates. The compound was pre-incubated with the enzyme before the addition of the substrate to initiate the reaction.

The results from these enzymatic assays are summarized in the table below.

Table 1: Inhibitory Activity of this compound against Serine Proteases

Target Enzyme Substrate Used Substrate Concentration (µmol/l) Assay pH Inhibitor Concentration (µmol/l) % Inhibition
Dipeptidyl peptidase II (DPP II) Lys-Ala-p-nitroanilide 1000 5.5 100 18
Dipeptidyl peptidase IV (DPP IV) Gly-Pro-p-nitroanilide 100 8.3 100 1
Dipeptidyl peptidase 9 (DPP9) Ala-Pro-p-nitroanilide 300 7.4 100 13
Fibroblast Activation Protein (FAP) Ala-Pro-p-nitroanilide 2000 7.4 100 0

Data sourced from PubChem BioAssay Record AID 1344315.

These findings indicate that at a concentration of 100 µM, this compound exhibits weak inhibitory activity against DPP II and DPP9, and negligible effects on DPP IV and FAP under the tested conditions.

Evaluation in Complex Organotypic Culture Models and 3D Cell Systems

Three-dimensional (3D) cell systems and organotypic cultures offer more physiologically relevant models compared to traditional 2D cell monolayers. They better mimic the complex cell-cell and cell-matrix interactions found in native tissues, providing a more accurate platform for predicting in vivo responses to chemical compounds.

There is no information available in the scientific literature regarding the evaluation of this compound in complex organotypic culture models or 3D cell systems.

In Vivo Preclinical Research and Animal Model Studies

Evaluation of Efficacy in Preclinical Disease Models

The efficacy of TOFA has been demonstrated in various preclinical disease models, primarily focusing on its anticancer properties.

In vivo studies with TOFA have shown a significant impact on tumor growth and the induction of apoptosis. In a cholangiocarcinoma xenograft model, intraperitoneal administration of TOFA at a dose of 20 mg/kg/day for 17 days resulted in a noticeable reduction in tumor weight compared to the control group. iiarjournals.org The average tumor weight in the TOFA-treated group was 0.24 ± 0.11 g, whereas the control group had an average tumor weight of 0.34 ± 0.21 g. iiarjournals.org

The observed tumor growth inhibition is associated with the modulation of key biomarkers involved in cell cycle progression and apoptosis. Western blot analysis of tumor tissues from TOFA-treated animals has revealed:

Down-regulation of cyclin B1 and cyclin D1 , proteins that are essential for cell cycle progression. iiarjournals.org

Induction of p21 , a cyclin-dependent kinase inhibitor that can halt the cell cycle. iiarjournals.org

Cleavage of caspases-3, -8, and -9 , indicating the activation of the apoptotic cascade. iiarjournals.org

In studies on prostate cancer cells, TOFA has been shown to decrease fatty acid synthesis and induce caspase activation and cell death. nih.gov It has also been observed to reduce the expression of androgen receptor (AR), neuropilin-1 (NRP1), and Mcl-1, all of which are implicated in prostate cancer progression and survival. nih.gov

Furthermore, in studies using isolated rat hepatocytes, TOFA has been shown to strongly inhibit fatty acid and cholesterol synthesis. nih.gov At a concentration of 0.1 mM, it increased citrate (B86180) concentration by 75% and decreased lactate (B86563) and pyruvate (B1213749) concentrations by 30% in cells from fed rats. nih.gov

Impact of TOFA on Biomarkers in Cholangiocarcinoma Xenograft Model

BiomarkerEffectAssociated Physiological Phenotype
Cyclin B1Down-regulationCell Cycle Arrest
Cyclin D1Down-regulationCell Cycle Arrest
p21InductionCell Cycle Arrest
Caspase-3Cleavage (Activation)Apoptosis
Caspase-8Cleavage (Activation)Apoptosis
Caspase-9Cleavage (Activation)Apoptosis

The identification of translational biomarkers is crucial for bridging the gap between preclinical findings and clinical applications. For ACC inhibitors like TOFA, several potential translational biomarkers have been identified.

The levels of key proteins in the apoptotic and cell cycle pathways, such as cleaved caspases and p21, can serve as biomarkers of treatment response. iiarjournals.org Their modulation in tumor tissues following treatment can be indicative of the compound's efficacy.

Furthermore, given that TOFA's mechanism of action involves the inhibition of fatty acid synthesis, the levels of downstream metabolites in this pathway could also serve as translational biomarkers. For instance, monitoring changes in the lipid profiles of tumors or even in the circulation could provide a measure of target engagement and therapeutic effect.

The expression of ACC itself, particularly its phosphorylated form (pACC-S79), can also be a valuable biomarker. iiarjournals.org The levels of active ACC in tumor cells have been shown to correlate with their sensitivity to TOFA. iiarjournals.org

Mechanistic Confirmation and Pathway Validation in In Vivo Systems

In vivo studies have been pivotal in confirming the mechanism of action of TOFA. The primary target of TOFA is acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in de novo fatty acid synthesis. nih.govbellbrooklabs.com By inhibiting ACC, TOFA disrupts the production of malonyl-CoA, a critical building block for the synthesis of fatty acids. columbia.edu

The anticancer effects of TOFA are a direct consequence of this inhibition. Cancer cells often exhibit increased de novo lipogenesis to support rapid proliferation and membrane synthesis. By cutting off this supply of fatty acids, TOFA induces a state of cellular stress that leads to cell cycle arrest and apoptosis. iiarjournals.orgnih.gov

The in vivo validation of this pathway has been demonstrated through the rescue of TOFA-induced apoptosis by the simultaneous administration of palmitic acid, the end-product of the fatty acid synthesis pathway. nih.gov This finding confirms that the cytotoxic effects of TOFA are indeed mediated through the disruption of fatty acid synthesis.

Furthermore, studies have shown that TOFA can induce apoptosis via the mitochondrial pathway, as evidenced by the release of cytochrome c in treated cells. nih.gov This suggests that the inhibition of fatty acid synthesis triggers a cascade of events that ultimately converges on the intrinsic apoptotic pathway.

Pharmacodynamic Endpoint Analysis and Target Engagement Studies in Animal Cohorts

Pharmacodynamic (PD) studies are designed to assess the effect of a drug on the body. In the context of TOFA, PD endpoint analysis in animal cohorts has focused on measuring the direct and downstream consequences of ACC inhibition in the tumor tissue.

Target engagement, the confirmation that the drug is binding to its intended target, is a key aspect of these studies. For TOFA, this can be assessed by measuring the levels of ACC activity in tumor lysates from treated animals. A reduction in ACC activity would provide direct evidence of target engagement.

The downstream pharmacodynamic effects of TOFA are reflected in the modulation of the biomarkers discussed earlier. The analysis of tumor tissues from treated animal cohorts for changes in the expression of cyclins, p21, and cleaved caspases serves as a measure of the compound's pharmacodynamic activity. iiarjournals.org

The dose-dependent effects of TOFA on these endpoints are also a critical area of investigation. Establishing a clear relationship between the administered dose, the extent of target inhibition, and the magnitude of the therapeutic effect is essential for determining the optimal dosing regimen for future clinical studies.

Pharmacodynamic Endpoints for TOFA in Animal Cohorts

EndpointMethod of AnalysisPurpose
ACC ActivityEnzymatic Assays on Tumor LysatesTo confirm target engagement
Tumor VolumeCalipers MeasurementTo assess overall efficacy
Expression of Cyclins, p21, CaspasesWestern Blot, ImmunohistochemistryTo evaluate downstream pathway modulation
Lipid Profile AnalysisMass SpectrometryTo measure the impact on fatty acid synthesis

Advanced Research Directions and Medicinal Chemistry Perspectives

Rational Design Principles for Next-Generation Furoic Acid Derivatives

The rational design of next-generation derivatives of 5-(3-pyridinyloxy)-2-furoic acid is fundamentally guided by structure-activity relationship (SAR) studies. The core principle involves systematically modifying the chemical structure to enhance potency, selectivity, and pharmacokinetic properties. For the this compound scaffold, key areas for modification include the furan (B31954) ring, the pyridinyl moiety, and the carboxylic acid group.

Table 1: Key Structural Modifications and Their Rationale

Structural RegionPotential ModificationsRationale for Modification
Furan Ring Substitution at the 3- and 4-positionsTo explore new interactions with the target protein and modulate electronic properties.
Replacement with other five-membered heterocycles (e.g., thiophene, pyrrole)To alter the geometry and hydrogen bonding capacity of the scaffold.
Pyridinyl Moiety Substitution on the pyridine (B92270) ring (e.g., methyl, halogen, methoxy (B1213986) groups)To influence binding affinity, selectivity, and metabolic stability.
Altering the position of the nitrogen atom within the pyridine ringTo optimize interactions with specific residues in the binding pocket of a target enzyme.
Carboxylic Acid Group Conversion to bioisosteres (e.g., tetrazole, hydroxamic acid)To improve metabolic stability, cell permeability, and target engagement.
Esterification or amidation (Prodrug approach)To enhance oral bioavailability and control the release of the active compound.

For instance, in the context of kinase inhibitors, which often feature heterocyclic scaffolds, the strategic addition of substituents can lead to enhanced interactions with the ATP-binding site. nih.govfrontiersin.org The pyridinyl nitrogen of this compound can act as a hydrogen bond acceptor, a critical interaction for the activity of many kinase inhibitors. nih.gov By systematically exploring substitutions on both the furan and pyridine rings, medicinal chemists can fine-tune the electronic and steric properties of the molecule to optimize its fit within the target's binding pocket, thereby improving its inhibitory activity. researchgate.net

Development of Prodrug Strategies for Optimized Biological Performance

The presence of a carboxylic acid group in this compound can limit its oral bioavailability due to its polarity and potential for rapid metabolism. Prodrug strategies offer a viable solution to overcome these limitations by masking the carboxylic acid moiety with a chemical group that is cleaved in vivo to release the active parent drug. nih.gov

Ester prodrugs are a classical and effective approach for carboxylic acid-containing drugs. greenstonebio.com By converting the carboxylic acid to an ester, the lipophilicity of the molecule is increased, which can significantly enhance its ability to cross cell membranes and improve oral absorption. nih.gov The choice of the ester promoiety is critical and can be tailored to control the rate and site of prodrug activation. For example, simple alkyl esters can be readily hydrolyzed by ubiquitous esterases in the body.

Table 2: Potential Ester Prodrugs of this compound

Prodrug TypeExample PromoietiesRationale
Simple Alkyl Esters Methyl, EthylIncreased lipophilicity, rapid hydrolysis by general esterases.
Acyloxymethyl Esters Pivaloyloxymethyl (POM)Designed for rapid intracellular hydrolysis, often used to deliver drugs to specific tissues.
Amino Acid Esters Valine ester, Leucine esterCan be targeted to amino acid transporters, potentially increasing absorption and tissue distribution. researchgate.net

The ideal ester prodrug should be chemically stable, have no intrinsic pharmacological activity, and be efficiently converted to the active drug after absorption. nih.gov The selection of the appropriate promoiety depends on the specific pharmacokinetic challenges of the parent drug and the desired therapeutic outcome.

Application of Combinatorial Chemistry and Fragment-Based Drug Design for Furan Scaffolds

Modern drug discovery heavily relies on high-throughput screening of large compound libraries. Combinatorial chemistry and fragment-based drug design (FBDD) are powerful strategies for rapidly generating and identifying novel drug candidates. The furan scaffold present in this compound is well-suited for both approaches.

Combinatorial Chemistry: This technique allows for the rapid synthesis of a large number of derivatives from a common scaffold. For the this compound core, a library of analogs can be generated by reacting the carboxylic acid with a diverse set of amines or alcohols to create a library of amides and esters. Similarly, variations in the pyridinyloxy portion can be introduced through different substituted pyridines in the initial synthesis.

Fragment-Based Drug Design (FBDD): FBDD involves screening small, low-molecular-weight fragments for binding to a biological target. wiley.com Hits from this initial screen are then optimized and grown into more potent, drug-like molecules. The furan ring itself, or simple furoic acid derivatives, can serve as valuable fragments for screening. nih.gov Once a furan-containing fragment is identified to bind to a target, it can be elaborated upon by adding the pyridinyloxy moiety and other functional groups to enhance its affinity and selectivity. This approach is particularly useful for identifying novel binding interactions and developing inhibitors for challenging targets. rsc.org

Development of this compound and Its Analogues as Chemical Probes for Biological Research

Chemical probes are essential tools for elucidating the biological function of proteins and validating new drug targets. Analogs of this compound can be designed as chemical probes to investigate its mechanism of action and identify its molecular targets.

A common strategy is the development of photoaffinity probes . These probes are designed to bind to their target protein and, upon irradiation with UV light, form a covalent bond. researchgate.netnih.gov This allows for the permanent labeling and subsequent identification of the target protein. A photoaffinity probe based on this compound could be synthesized by incorporating a photoreactive group, such as a diazirine or an azide, into the molecule. nih.gov

Another approach is the development of biotinylated or fluorescently-tagged probes . These probes contain a tag that allows for the detection and purification of the target protein. For instance, a biotin (B1667282) tag can be incorporated into an analog of this compound, which can then be used in pull-down assays to isolate its binding partners from cell lysates.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. iapchem.org These computational tools can be applied to the development of this compound derivatives in several ways.

De Novo Design: Generative AI models can design entirely new molecules with desired properties. By providing the model with the this compound scaffold and a set of desired characteristics (e.g., high potency, low toxicity), the model can generate novel chemical structures that are likely to be effective drug candidates. nih.govbiorxiv.org

Table 3: Applications of AI/ML in the Development of this compound Derivatives

AI/ML ApplicationDescriptionPotential Impact
QSAR Modeling Quantitative Structure-Activity Relationship models to predict biological activity based on chemical structure.Prioritization of synthetic targets and reduction of unnecessary experiments.
ADMET Prediction Prediction of pharmacokinetic and toxicity profiles of new compounds.Early identification of candidates with poor drug-like properties, reducing late-stage attrition. nih.gov
Generative Models Design of novel molecules with optimized properties.Exploration of novel chemical space and identification of highly potent and selective compounds.
Pathway Optimization In the context of biosynthesis, optimizing metabolic pathways for the production of the compound or its precursors.Increased yield and efficiency of chemical synthesis or biosynthesis. nih.gov

The integration of these advanced research and medicinal chemistry perspectives holds immense promise for the development of this compound and its analogs as novel therapeutic agents. By combining rational design, innovative synthetic strategies, and powerful computational tools, the scientific community can continue to explore the therapeutic potential of this versatile chemical scaffold.

Q & A

Q. What synthetic routes are available for preparing 5-(3-Pyridinyloxy)-2-furoic acid and its derivatives?

Methodological Answer: The synthesis of pyridinyl-substituted furoic acids typically involves condensation reactions between pyridine derivatives and activated furoic acid precursors. For example:

  • Step 1 : Start with a halogenated furoic acid (e.g., 5-bromo-2-furoic acid) and perform a nucleophilic aromatic substitution using 3-hydroxypyridine under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 2 : Optimize reaction temperature (80–120°C) and time (12–24 hours) to enhance yield.
  • Step 3 : Purify via column chromatography or recrystallization. Isotopic labeling (e.g., ¹³C) can be incorporated into the pyridine or furoic acid moiety for metabolic studies, as demonstrated in analogous syntheses .

Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use ¹H NMR to confirm substitution patterns. For instance, pyridinyl protons resonate at δ 7.5–8.5 ppm, while furan protons appear at δ 6.5–7.5 ppm. Coupling constants (e.g., J = 3.6 Hz for furyl protons) help verify regiochemistry .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z calculated for C₁₀H₇NO₄: 205.0375).
  • Melting Point Analysis : Compare observed melting points with literature values (e.g., 233–237°C for halogenated analogs) .
  • SMILES Validation : Cross-check computed vs. experimental SMILES strings using tools like PubChem .

Q. What in vitro models have been used to assess the biological activity of furoic acid derivatives?

Methodological Answer:

  • Hypolipidemic Activity : Screen in rodent hepatocytes or serum samples using cholesterol/triglyceride quantification kits (e.g., 41% reduction in serum cholesterol observed for 2-furoic acid in mice) .
  • Anti-Mycobacterial Assays : Test against Mycobacterium tuberculosis H37Rv via microplate Alamar Blue assay (MIC values <10 µg/mL for benzothiazole-furoic acid hybrids) .
  • Enzyme Inhibition : Use acetyl-CoA carboxylase (ACC) activity assays with radiolabeled substrates (e.g., ¹⁴C-acetate) to measure inhibition, as done for TOFA (IC₅₀ ~1 µg/mL) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the inhibitory effects of this compound on enzymatic targets like ACC?

Methodological Answer:

  • Enzyme Assays : Incubate recombinant ACC with ¹⁴C-acetate and varying inhibitor concentrations. Quantify malonyl-CoA production via HPLC .
  • Cell-Based Models : Use cancer cell lines (e.g., A549 lung carcinoma) treated with the compound. Measure apoptosis via Annexin V/PI staining and validate ACC suppression via Western blot .
  • Controls : Include TOFA (positive control) and vehicle (DMSO) to account for nonspecific effects .

Q. What strategies are effective in resolving contradictions between in vitro and in vivo efficacy data for furoic acid derivatives?

Methodological Answer:

  • Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution using LC-MS/MS. Poor bioavailability may explain reduced in vivo activity .
  • Metabolite Identification : Incubate the compound with liver microsomes to identify active/inactive metabolites .
  • Dose Optimization : Conduct dose-response studies in animal models to align in vitro IC₅₀ values with achievable plasma concentrations .

Q. How can isotopic labeling techniques be applied to study the metabolic pathways of this compound?

Methodological Answer:

  • ¹³C-Labeling : Synthesize the compound with ¹³C at the pyridinyl oxygen or furoic acid carbonyl. Track incorporation into metabolites (e.g., via NMR or MS) in hepatocyte incubations .
  • Mass Isotopomer Analysis : Administer ¹³C-labeled compound to mice and analyze urine/plasma for labeled metabolites (e.g., glucuronide conjugates) .

Q. What considerations are critical when optimizing reaction conditions for synthesizing halogenated furoic acid derivatives?

Methodological Answer:

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates in SNAr reactions .
  • Catalysts : Employ Pd catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings between halogenated furoic acids and aryl boronic acids .
  • Purification : Use silica gel chromatography with ethyl acetate/hexane gradients or recrystallization from ethanol/water .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.